

tert-butyl N-(2-aminoethyl)carbamate hydrochloride properties

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Compound of Interest

Compound Name:	<i>N</i> -Boc-ethylenediamine hydrochloride
Cat. No.:	B130538

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An In-depth Technical Guide to tert-butyl N-(2-aminoethyl)carbamate hydrochloride

Authored by: A Senior Application Scientist Abstract

tert-Butyl N-(2-aminoethyl)carbamate hydrochloride, also known as **N**-Boc-ethylenediamine hydrochloride, is a bifunctional organic compound of significant interest in medicinal chemistry, organic synthesis, and materials science. Its structure incorporates a primary amine protected by a tert-butoxycarbonyl (Boc) group and a primary amine in the form of a hydrochloride salt. This mono-protection strategy makes it a versatile building block, enabling the sequential and selective functionalization of the two amine groups of the ethylenediamine scaffold. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, purification, handling, and core applications, with a focus on the practical insights required by researchers and drug development professionals.

Core Properties and Specifications

tert-Butyl N-(2-aminoethyl)carbamate hydrochloride is a white to off-white crystalline solid. The hydrochloride salt form enhances its stability and often improves its handling characteristics compared to the free base, which is a liquid.^[1] The presence of the Boc protecting group renders one amine nucleophilically inactive under basic and neutral conditions, while the other amine is available for a wide range of chemical transformations.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	79513-35-2	[2][3]
Molecular Formula	C ₇ H ₁₇ ClN ₂ O ₂	[4]
Molecular Weight	196.68 g/mol	[4]
Melting Point	148 - 151 °C (298.4 - 303.8 °F)	[2][3][4]
Appearance	White crystalline solid	[2][4]
Solubility	Soluble in water	[4]
Stability	Hygroscopic; store under an inert atmosphere.[3]	[2]

Synthesis and Purification

The synthesis of tert-butyl N-(2-aminoethyl)carbamate hydrochloride is typically achieved in a two-step process starting from ethylenediamine. The key challenge is the selective mono-protection of a symmetrical diamine.

Synthesis Pathway

The most common method involves the reaction of ethylenediamine with an electrophilic Boc-donating reagent, such as di-tert-butyl dicarbonate (Boc₂O) or tert-butyl phenyl carbonate. Using a stoichiometric amount of the Boc reagent relative to the diamine favors the formation of the mono-protected product.[5] The subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.

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Experimental Protocol: Synthesis

- Reaction Setup: In a round-bottomed flask under an inert atmosphere (e.g., argon), dissolve ethylenediamine in a suitable solvent system like a mixture of dioxane and water.[\[6\]](#)
- Boc Protection: Cool the solution in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in dioxane dropwise to the stirred ethylenediamine solution over 20-30 minutes.[\[6\]](#) Maintaining a low temperature is crucial to control the exothermicity of the reaction and minimize the formation of the di-protected byproduct.
- Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 16-24 hours. [\[6\]](#) The reaction progress can be monitored by Thin-Layer Chromatography (TLC), staining with ninhydrin to visualize the amine-containing spots.
- Workup and Isolation (Free Base): Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by extraction. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash with aqueous base (e.g., 1M NaOH) to remove unreacted starting material, followed by a brine wash.[\[5\]](#)[\[7\]](#)
- Salt Formation: Dissolve the purified free base in a solvent like diethyl ether or isopropanol. Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or ether) dropwise with stirring.
- Final Product Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Purification

For high-purity applications, the crude product may require further purification.

- Recrystallization: The hydrochloride salt can be recrystallized from solvent systems like ethanol/diethyl ether to remove impurities.
- Column Chromatography: While more common for the free base, flash column chromatography on silica gel can be employed.[\[8\]](#) A gradient elution system, typically starting with dichloromethane and gradually increasing the polarity with methanol, is effective.[\[8\]](#) Fractions are analyzed by TLC, and those containing the pure product are combined and concentrated.[\[8\]](#)

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with this reagent.

- Hazard Identification: This compound may be irritating to the skin, eyes, and respiratory system.[4] The free base form is corrosive and can cause severe skin and eye damage.[1]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Work should be conducted in a well-ventilated area or a chemical fume hood.[1][11]
- Handling: Avoid dust formation and inhalation.[2][10] Ensure adequate ventilation.[9] In case of contact, rinse the affected area immediately and thoroughly with water.[2]
- Storage: tert-Butyl N-(2-aminoethyl)carbamate hydrochloride is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2][3] Keep in a cool, dry, and well-ventilated place away from moisture and strong oxidizing agents.[3][4]

Core Applications and Reaction Chemistry

The primary utility of this compound lies in its ability to act as a masked ethylenediamine, allowing for the selective modification of one amine while the other remains protected.

Functionalization of the Free Amine

The primary amine hydrochloride can be deprotonated *in situ* using a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to liberate the free amine, which can then undergo various reactions such as:

- Acylation with acid chlorides or anhydrides.
- Reductive amination with aldehydes or ketones.
- Nucleophilic substitution reactions.
- Amide bond formation in peptide synthesis.[12]

Deprotection of the Boc Group

A key feature of the Boc group is its lability under acidic conditions while being stable to a wide range of other reagents.[\[13\]](#) This allows for its selective removal at a later synthetic stage.

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The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate.[\[14\]](#) This intermediate readily undergoes decarboxylation to release the free amine and carbon dioxide gas.[\[14\]](#)[\[15\]](#) The liberated amine is then protonated by the acid in the medium, yielding the corresponding salt.[\[14\]](#)

Experimental Protocol: Boc Deprotection with HCl

- Setup: Dissolve the Boc-protected substrate in a suitable solvent such as dioxane, methanol, or dichloromethane (DCM).[\[13\]](#)[\[16\]](#)
- Acid Addition: Add a solution of 4M HCl in dioxane or anhydrous HCl in methanol to the solution.[\[16\]](#) The reaction is typically performed at room temperature.
- Reaction: Stir the mixture for 1-4 hours. The evolution of CO₂ gas is often observed.[\[15\]](#)
Caution: Do not perform this reaction in a sealed container due to gas evolution.[\[14\]](#)
- Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
- Isolation: The product is typically isolated by removing the solvent and excess acid under vacuum. The resulting solid is the hydrochloride salt of the deprotected amine, which can often be used directly in the next step or purified further if necessary.[\[13\]](#)

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Conclusion

tert-Butyl N-(2-aminoethyl)carbamate hydrochloride is an indispensable reagent for the synthesis of complex molecules containing the ethylenediamine moiety. Its differential protection allows for a logical and controlled synthetic strategy, which is crucial in the fields of drug discovery and polymer chemistry.^{[7][17]} The straightforward protocols for its use and the reliable removal of the Boc group ensure its continued and widespread application in modern organic chemistry.

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